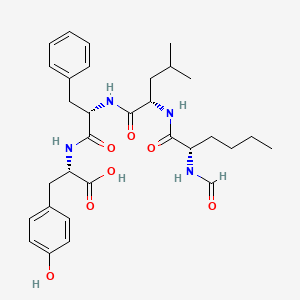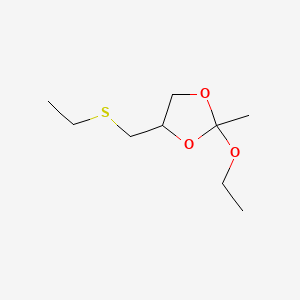
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions This compound is characterized by the presence of an ethoxy group, an ethylsulfanylmethyl group, and a methyl group attached to the dioxolane ring
准备方法
The synthesis of 2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-1,3-dioxolane with ethylsulfanyl methyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanylmethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its derivatives are tested for their efficacy and safety in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The molecular pathways involved in its action are studied using techniques such as molecular docking and biochemical assays.
相似化合物的比较
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane can be compared with other similar compounds, such as:
2-Ethoxy-4-methyl-1,3-dioxolane: Lacks the ethylsulfanylmethyl group, resulting in different chemical properties and reactivity.
2-Methyl-4-(ethylsulfanylmethyl)-1,3-dioxolane: Lacks the ethoxy group, leading to variations in its chemical behavior and applications.
2-Ethoxy-4-(methylsulfanylmethyl)-2-methyl-1,3-dioxolane:
属性
分子式 |
C9H18O3S |
|---|---|
分子量 |
206.30 g/mol |
IUPAC 名称 |
2-ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3S/c1-4-10-9(3)11-6-8(12-9)7-13-5-2/h8H,4-7H2,1-3H3 |
InChI 键 |
WPQSLVCKLJORPK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(OCC(O1)CSCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


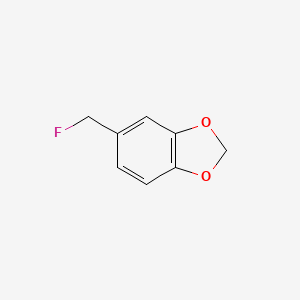
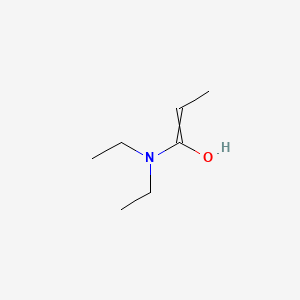
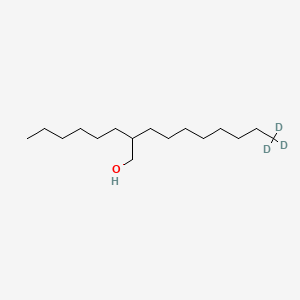
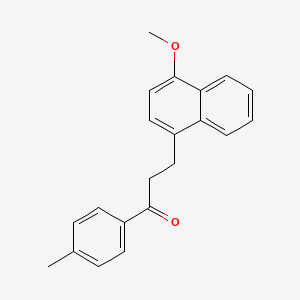

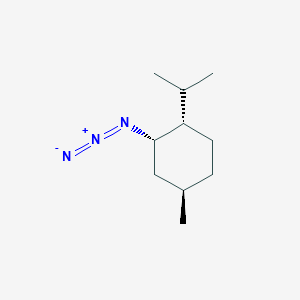
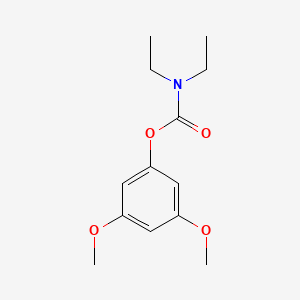
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
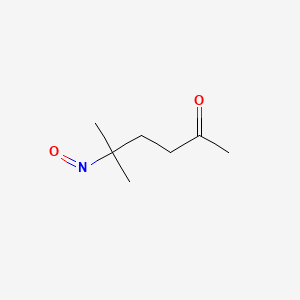
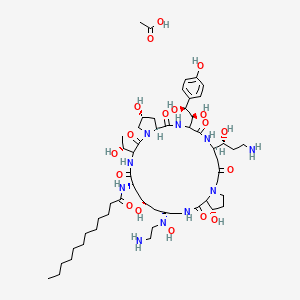
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)

